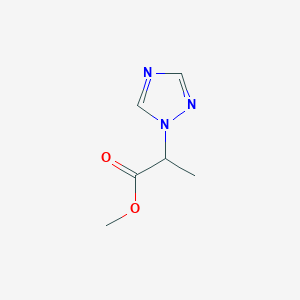

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the CAS Number: 100554-35-6 and a molecular weight of 155.16 . The IUPAC name for this compound is methyl 2-(1H-1,2,4-triazol-1-yl)propanoate .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” has been reported in the literature . For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” and similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” and similar compounds have been studied . For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Physical And Chemical Properties Analysis

“Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 90@0.5mm Hg .Applications De Recherche Scientifique

Anticancer Agents

1,2,4-triazole derivatives, including Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate, have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines such as MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Chemotherapy

High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been studied for their potential applications in chemotherapy . They have been used in the development of various chemotherapeutic agents .

Organic Synthesis

1,2,4-triazoles are important active pharmaceutical scaffolds and have found broad applications in organic synthesis . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Polymer Chemistry

1,2,4-triazoles have also found applications in polymer chemistry . They can be used in the synthesis of various polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used due to their ability to form hydrogen bonds with different targets .

Bioconjugation

1,2,4-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Fluorescent Imaging

1,2,4-triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes .

Materials Science

In materials science, 1,2,4-triazoles are used in the development of new materials .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole, which has been found to exhibit promising anticancer activity . The primary targets of this compound are likely to be cancer cells, specifically those of the MCF-7, Hela, and A549 lines . The compound may also target the aromatase enzyme, as suggested by molecular docking studies .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets could lead to changes in the cellular processes of the cancer cells, resulting in their death.

Biochemical Pathways

It is suggested that the compound may inhibit the biosynthesis of 4-deoxyorobanchol (4do), a strigolactone . Strigolactones are plant hormones that regulate various biological activities, including shoot branching . Therefore, the compound’s effect on this pathway could lead to increased shoot branching and elongation of the taproot .

Pharmacokinetics

The compound’s molecular weight of 15516 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The primary result of the action of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is its cytotoxic activity against cancer cells . The compound has shown promising cytotoxic activity against the Hela cell line . Additionally, it may increase shoot branching and elongate the taproot in plants by inhibiting the biosynthesis of 4DO .

Propriétés

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJDARQHILPXNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2395199.png)

![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)

![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)

![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)